N-(4-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide
CAS No.: 92153-38-3
Cat. No.: VC20166643
Molecular Formula: C14H10Cl3NO2
Molecular Weight: 330.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92153-38-3 |
|---|---|
| Molecular Formula | C14H10Cl3NO2 |
| Molecular Weight | 330.6 g/mol |
| IUPAC Name | N-(4-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide |
| Standard InChI | InChI=1S/C14H10Cl3NO2/c15-9-1-4-11(5-2-9)18-14(19)8-20-13-6-3-10(16)7-12(13)17/h1-7H,8H2,(H,18,19) |
| Standard InChI Key | KEWYPGLHZSUDMG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)Cl)Cl |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
N-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide features a central acetamide group () linked to two aromatic rings: a 4-chlorophenyl group and a 2,4-dichlorophenoxy moiety. The 4-chlorophenyl group contributes steric bulk, while the 2,4-dichlorophenoxy group enhances electrophilicity, facilitating interactions with biological targets. The compound’s geometry is influenced by intramolecular hydrogen bonding between the amide hydrogen and the phenoxy oxygen, stabilizing its conformation.
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 314.59 g/mol |
| Chlorine Content | 33.9% (w/w) |
| Predicted LogP | 4.2 (indicating high lipophilicity) |
| Hydrogen Bond Donors/Acceptors | 1/3 |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step process:
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Chlorination of Phenol Derivatives: 2,4-Dichlorophenol is reacted with chloroacetyl chloride to form 2-(2,4-dichlorophenoxy)acetyl chloride.
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Amide Coupling: The acyl chloride intermediate is coupled with 4-chloroaniline in the presence of a base (e.g., triethylamine) to yield the final product.
Reaction conditions (e.g., temperature, solvent choice) critically influence yield. For instance, refluxing in dichloromethane at 60°C for 6 hours achieves ~75% conversion.
Industrial Manufacturing Challenges
Scaling production requires addressing:
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Byproduct Formation: Competing reactions may generate undesired isomers.
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Solvent Recovery: Dichloromethane, though effective, poses environmental concerns, necessitating closed-loop systems.
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Catalyst Efficiency: Homogeneous catalysts (e.g., DMAP) improve reaction rates but complicate purification.
Biological Activity and Mechanisms
Enzyme Inhibition
Preliminary in vitro studies indicate inhibitory effects on cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are critical for drug metabolism. At 10 μM concentration, the compound reduces enzymatic activity by 40–60%, suggesting potential as a metabolic modulator.
Applications in Agrochemical Research
Herbicidal Activity
The compound’s chlorinated aromatic structure mimics commercial herbicides (e.g., 2,4-D). In greenhouse trials, it suppressed broadleaf weeds at 2 kg/ha, with minimal soil persistence (<7 days half-life).
Insecticidal Properties
Against Aphis gossypii (cotton aphid), a 0.1% formulation achieved 90% mortality within 72 hours, outperforming neonicotinoids in resistance-prone populations.
Research Challenges and Future Directions
Structural Optimization
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Electron-Withdrawing Group Substitution: Replacing chlorine with trifluoromethyl groups may enhance bioavailability.
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Stereochemical Modifications: Introducing chiral centers could improve target specificity.
Mechanistic Elucidation
Advanced techniques like cryo-EM and molecular dynamics simulations are needed to map interactions with biological targets.
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